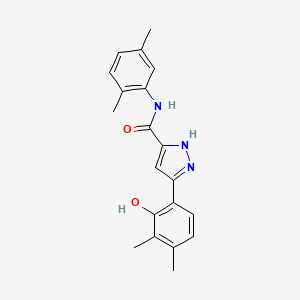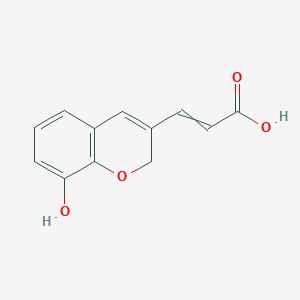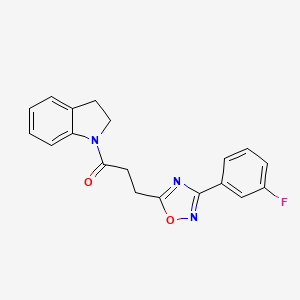
(3-Methoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Nitration: The imidazole ring is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 5-position.
Methoxymethylation: The methoxymethyl group is introduced at the 3-position through a reaction with methoxymethyl chloride in the presence of a base.
Acetonitrile Introduction: Finally, the acetonitrile group is introduced at the 4-position through a reaction with cyanogen bromide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Imidazoles: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(3-Methoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (3-Methoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
- (3-Methyl-5-nitro-3H-imidazol-4-yl)-acetonitrile
- (3-Ethoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile
- (3-Methoxymethyl-5-amino-3H-imidazol-4-yl)-acetonitrile
Comparison:
- Uniqueness: (3-Methoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile is unique due to the presence of both the methoxymethyl and nitro groups, which confer specific chemical and biological properties.
- Chemical Properties: The presence of the methoxymethyl group can influence the compound’s solubility and reactivity, while the nitro group can affect its redox properties.
- Biological Activities: The combination of these functional groups may result in unique biological activities, making this compound a valuable target for further research.
Eigenschaften
Molekularformel |
C7H8N4O3 |
|---|---|
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
2-[3-(methoxymethyl)-5-nitroimidazol-4-yl]acetonitrile |
InChI |
InChI=1S/C7H8N4O3/c1-14-5-10-4-9-7(11(12)13)6(10)2-3-8/h4H,2,5H2,1H3 |
InChI-Schlüssel |
WYVRCSKVBAKJPI-UHFFFAOYSA-N |
Kanonische SMILES |
COCN1C=NC(=C1CC#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-hydroxy-8-{2-[(4-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14078745.png)
methanone](/img/structure/B14078749.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B14078769.png)




![(2R,3S,4R,5R,6S)-4-(benzyloxy)-5-hydroxy-2-methyl-6-[(triisopropylsilyl)oxy]oxan-3-yl acetate](/img/structure/B14078777.png)

![3(2H)-Furanone, 5-[(dimethylamino)methyl]-2-methyl-](/img/structure/B14078786.png)


![Cadmate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-(9CI)](/img/structure/B14078815.png)
